molecular formula C26H25BrN2O4 B343233 4-bromo-2-(2-{[2-(4-tert-butylphenyl)cyclopropyl]carbonyl}carbohydrazonoyl)phenyl 2-furoate

4-bromo-2-(2-{[2-(4-tert-butylphenyl)cyclopropyl]carbonyl}carbohydrazonoyl)phenyl 2-furoate

Katalognummer: B343233
Molekulargewicht: 509.4 g/mol
InChI-Schlüssel: BDTPACHQOZSPKC-MBTHVWNTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-bromo-2-(2-{[2-(4-tert-butylphenyl)cyclopropyl]carbonyl}carbohydrazonoyl)phenyl 2-furoate is a complex organic compound with a unique structure that combines a brominated phenyl group, a cyclopropane ring, and a furan carboxylate moiety

Eigenschaften

Molekularformel

C26H25BrN2O4

Molekulargewicht

509.4 g/mol

IUPAC-Name

[4-bromo-2-[(Z)-[[2-(4-tert-butylphenyl)cyclopropanecarbonyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate

InChI

InChI=1S/C26H25BrN2O4/c1-26(2,3)18-8-6-16(7-9-18)20-14-21(20)24(30)29-28-15-17-13-19(27)10-11-22(17)33-25(31)23-5-4-12-32-23/h4-13,15,20-21H,14H2,1-3H3,(H,29,30)/b28-15-

InChI-Schlüssel

BDTPACHQOZSPKC-MBTHVWNTSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C2CC2C(=O)NN=CC3=C(C=CC(=C3)Br)OC(=O)C4=CC=CO4

Isomerische SMILES

CC(C)(C)C1=CC=C(C=C1)C2CC2C(=O)N/N=C\C3=C(C=CC(=C3)Br)OC(=O)C4=CC=CO4

Kanonische SMILES

CC(C)(C)C1=CC=C(C=C1)C2CC2C(=O)NN=CC3=C(C=CC(=C3)Br)OC(=O)C4=CC=CO4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-(2-{[2-(4-tert-butylphenyl)cyclopropyl]carbonyl}carbohydrazonoyl)phenyl 2-furoate typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Bromination: Introduction of the bromine atom into the phenyl ring using brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Cyclopropanation: Formation of the cyclopropane ring via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Hydrazone Formation: Reaction of the cyclopropanecarbonyl compound with hydrazine derivatives to form the hydrazone linkage.

    Furan Carboxylation: Introduction of the furan-2-carboxylate group through esterification or acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

4-bromo-2-(2-{[2-(4-tert-butylphenyl)cyclopropyl]carbonyl}carbohydrazonoyl)phenyl 2-furoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 4-bromo-2-(2-{[2-(4-tert-butylphenyl)cyclopropyl]carbonyl}carbohydrazonoyl)phenyl 2-furoate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways or diseases.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 4-bromo-2-(2-{[2-(4-tert-butylphenyl)cyclopropyl]carbonyl}carbohydrazonoyl)phenyl 2-furoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl 3-(furan-2-yl)propionate: A compound with a similar furan moiety but different functional groups.

    tert-Butyl carbamate: Contains a tert-butyl group but lacks the complex structure of the target compound.

Uniqueness

The uniqueness of 4-bromo-2-(2-{[2-(4-tert-butylphenyl)cyclopropyl]carbonyl}carbohydrazonoyl)phenyl 2-furoate lies in its combination of a brominated phenyl group, a cyclopropane ring, and a furan carboxylate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.